肝素钠盐

描述

阿替帕林,商品名为诺美弗,是一种低分子量肝素抗凝剂。它主要用于预防术后静脉血栓形成,特别是膝关节手术后。阿替帕林来源于猪肠粘膜提取的肝素,通过过氧化物降解获得。它的分子量范围在 2000 到 15,000 之间,平均分子量在 5500 到 6500 之间 .

作用机制

阿替帕林通过与抗凝血酶 III 结合发挥作用,加速因子 Xa 和凝血酶的失活。这种抑制作用防止纤维蛋白凝块的形成。阿替帕林也与肝素辅因子 II 结合,进一步抑制凝血酶。与非分级肝素不同,阿替帕林具有更高的抗因子 Xa 对抗因子 IIa 活性比,使其在某些临床情况下更有效 .

类似化合物:

- 达肝素(Fragmin)

- 依诺肝素(Lovenox)

- 替那帕林(Innohep)

比较:

- 分子量: 阿替帕林的平均分子量为 5500 到 6500,高于依诺肝素,但与达肝素和替那帕林相似 .

- 抗因子 Xa 对抗因子 IIa 比率: 阿替帕林的比率约为 2:1,高于非分级肝素,但低于依诺肝素 .

- 临床应用: 虽然所有这些化合物都用于预防深静脉血栓形成,但它们的具体适应症和有效性可能有所不同。例如,依诺肝素也获批用于急性冠脉综合征,而阿替帕林则没有 .

阿替帕林的独特特性,如其特定的分子量范围和更高的抗因子 Xa 活性,使其在某些临床环境中成为一种有价值的抗凝剂。

科学研究应用

阿替帕林有几个科学研究应用:

医学: 它用于预防手术后深静脉血栓形成和肺栓塞。

生物学: 阿替帕林的研究有助于了解抗凝机制以及肝素衍生物在生物系统中的作用。

生化分析

Biochemical Properties

Heparin sodium salt plays a crucial role in biochemical reactions, particularly in the coagulation pathway. It enhances the antithrombin-mediated inactivation of proteases, thereby delaying blood coagulation . Heparin sodium salt interacts with several enzymes and proteins, including antithrombin III, which it binds to and inhibits coagulation proteases . Additionally, heparin sodium salt is synthesized in mast cells and is associated with mediators such as histamine, contributing to its role in allergy and inflammatory activity .

Cellular Effects

Heparin sodium salt influences various types of cells and cellular processes. It efficiently inhibits mesenchymal cell proliferation while promoting the proliferation of primary epithelial cells . Heparin sodium salt also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact fibroblast growth factor 21 (FGF21) signaling . Furthermore, heparin sodium salt exhibits anti-inflammatory action in conditions such as burns, bronchial asthma, and ulcerative colitis .

Molecular Mechanism

The mechanism of action of heparin sodium salt involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Heparin sodium salt binds to antithrombin III, enhancing its ability to inactivate coagulation proteases . This interaction is crucial for its anticoagulant properties. Additionally, heparin sodium salt’s role in allergy and inflammatory activity is mediated through its association with histamine and other mediators synthesized in mast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of heparin sodium salt change over time. The stability and degradation of heparin sodium salt are important factors to consider. Heparin sodium salt solutions should not be autoclaved as additional crosslinking of the sugars may occur at high temperatures, and it should not be frozen to avoid degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of maintaining optimal conditions for its use .

Dosage Effects in Animal Models

The effects of heparin sodium salt vary with different dosages in animal models. At therapeutic doses, heparin sodium salt shows beneficial effects against venous thrombosis, pulmonary embolism, and arterial thrombosis in patients with acute myocardial infarction . At high doses, heparin sodium salt may exhibit toxic or adverse effects, emphasizing the need for careful dosage management in clinical and research settings .

Metabolic Pathways

Heparin sodium salt is involved in various metabolic pathways, interacting with enzymes and cofactors. It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway . Additionally, heparin sodium salt’s role in allergy and inflammatory activity involves its interaction with histamine and other mediators synthesized in mast cells . These interactions influence metabolic flux and metabolite levels, contributing to its diverse biochemical properties .

Transport and Distribution

Heparin sodium salt is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to antithrombin III, facilitating its distribution and localization within the coagulation pathway . The transport and distribution of heparin sodium salt are crucial for its anticoagulant and anti-inflammatory effects .

Subcellular Localization

The subcellular localization of heparin sodium salt affects its activity and function. Heparin sodium salt is predominantly found in mast cells, where it is synthesized along with mediators such as histamine . Targeting signals and post-translational modifications direct heparin sodium salt to specific compartments or organelles, influencing its role in coagulation and inflammatory processes .

准备方法

合成路线和反应条件: 阿替帕林通过肝素的过氧化物降解合成。该过程涉及肝素的受控解聚,肝素是从猪肠粘膜中提取的。降解是在特定条件下使用过氧化氢实现的,以确保所需的分子量分布 .

工业生产方法: 阿替帕林的工业生产涉及以下几个关键步骤:

组织准备: 对猪肠粘膜进行准备和清洁。

肝素提取: 使用水溶液从准备好的组织中提取肝素。

粗肝素回收: 回收并纯化提取的肝素。

过氧化物降解: 纯化的肝素经过受控的过氧化物降解,以获得所需的分子量。

纯化和质量控制: 降解后的肝素经过进一步纯化,并进行严格的质量控制,以确保一致性和安全性.

化学反应分析

反应类型: 阿替帕林主要发生与其抗凝特性相关的相互作用。在治疗使用中,它通常不会发生氧化、还原或取代反应。

常用试剂和条件:

抗凝血酶 III: 阿替帕林与抗凝血酶 III 结合,增强其活性。

肝素辅因子 II: 它也与肝素辅因子 II 结合,抑制凝血酶.

主要形成的产物: 阿替帕林相互作用的主要产物是抑制因子 Xa 和凝血酶,从而防止血凝块形成 .

相似化合物的比较

- Dalteparin (Fragmin)

- Enoxaparin (Lovenox)

- Tinzaparin (Innohep)

Comparison:

- Molecular Weight: Ardeparin has an average molecular weight of 5500 to 6500, which is higher than enoxaparin but similar to dalteparin and tinzaparin .

- Anti-factor Xa to Anti-factor IIa Ratio: Ardeparin has a ratio of approximately 2:1, which is higher than unfractionated heparin but lower than enoxaparin .

- Clinical Use: While all these compounds are used for preventing deep vein thrombosis, their specific indications and effectiveness can vary. For example, enoxaparin is also approved for acute coronary syndrome, whereas ardeparin is not .

Ardeparin’s unique properties, such as its specific molecular weight range and higher anti-factor Xa activity, make it a valuable anticoagulant in certain clinical settings.

属性

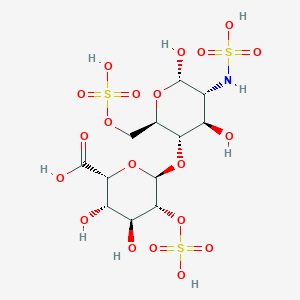

IUPAC Name |

6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJABKRGRZYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O37S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872762 | |

| Record name | 2-O-Sulfohexopyranuronosyl-(1->4)-2-deoxy-3-O-sulfo-2-(sulfoamino)hexopyranosyl-(1->4)-2-O-sulfohexopyranuronosyl-(1->4)-2-acetamido-2-deoxy-6-O-sulfohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ardeparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.08e+01 g/L | |

| Details | 'MSDS' | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Reviparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Ardeparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ardeparin binds to antithrombin III, accelerating its activity in inactivating factor Xa and thrombin, thereby inhibiting thrombosis. Ardeparin also binds to heparin cofactor II, inhibiting thrombin. Ardeparin does not effect prothrombin time (PT) assays and may prolong activated partial thromboplastin time (APTT). Ardeparin has double the anti-factor Xa activity versus anti-factor IIa activity, compared to unfractionated heparin which has approximately equal anti-factor Xa activity and anti-factor IIa activity., Enoxaparin binds to antithrombin III, a serine protease inhibitor, forming a complex that irreversibly inactivates factor Xa, which is frequently used to monitor anticoagulation in the clinical setting. Following factor Xa inactivation, enoxaparin is released and binds to other anti-thrombin molecules. Factor IIa (thrombin) is directly inhibited by enoxaparin, however with less potency than unfractionated heparin (UFH). Due to the cascade of effects resulting from enoxaparin binding, thrombin is unable to convert fibrinogen to fibrin and form a clot, preventing thromboembolic events., M118 is a novel drug candidate that has been, through Momenta's proprietary technology, rationally engineered with attributes of monitorability, reversibility, flexible administration (intravenous and subcutaneous), and both potent and predictable anti-Xa (aXa) and anti-IIa (aIIa) activity to provide anticoagulant therapy to patients with ACS. M118 is designed to interact at multiple points in the coagulation cascade by selectively binding to anti-thrombin III and thrombin, two critical factors in the formation of clots., Dalteparin potentiates the activity of ATIII, inhibiting the formation of both factor Xa and thrombin. The main difference between dalteparin and unfractionated heparin (UH) is that dalteparin preferentially inactivates factor Xa. As a result, only a slight increase in clotting time [(i.e. activated partial thomboplastin time (APTT)] is observed relative to UH. For this same reason, APTT is not used to monitor the effects of dalteparin except as an indicator for overdosage., Tinzaparin binds to the plasma protein antithrombin III, forming a complex with then accelerates the inhibition of factor Xa. Its affinity for factor Xa is 2-4 times greater than that of unbound ATIII. The inactivation of factor Xa in turn will exponentially generation of thrombin (factor IIa) molecules, which is needed to activate fibrinogen to fibrin. The coagulation cascade is inhibited because fibrin cannot be formed in the presence of tinzaparin. Like all LMWH, it cannot be given intramuscularly due to increased risk of hematoma., The mechanism of action for nadroparin is similar to all other LMWHs. Like all LMWHs, nadroparin has a pentasaccharide sequence which binds to ATIII, which potentiates the action of ATIII. This complex greatly accelerates the inactivation of factor Xa and factor IIa. As a result, the coagulation cascade is inhibited., This drug is a second-generation low molecular weight heparin (LMWH). It has a very low mean molecular weight (3600 Dalton), a long half-life (5.3 hrs) and a large anti-Xa: anti-IIa ratio (8:1). The mechanism of action of bemiparin is inhibition of factor Xa, which is a necessary step in the clotting cascade. Factor-Xa is necessary for the propagation of a thrombus. Combined with various co-factors that bind to activated platelets, Factor-Xa increases coagulation by converting prothrombin to thrombin. Activated Factor-X, bound as part of the prothrombinase complex on the external surface of activated platelets, converts significant amounts of prothrombin to thrombin, promoting the so-called ‘thrombin burst’, referring to a burst of thrombin release. A secondary but less potent mechanism of action of this drug is binding to antithrombin III and activated factor II (Factor IIa), which further prevents the propagation of thrombi. Due to its excellent pharmacological profile-the second-generation LMWH with the lowest molecular weight, the longest half-life and the highest anti-Factor Xa/anti-Factor IIa activity ratio-it can be safely used in special categories of patients (children, elderly, patients with renal impairment and congestive heart failure). Several studies demonstrated its safety and efficacy, while cost analyses show the economic benefits of bemiparin treatment as compared to other heparins. | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adomiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dalteparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinzaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nadroparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9005-49-6, 9041-08-1, 91449-79-5 | |

| Record name | Heparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adomiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dalteparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinzaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reviparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parnaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

>228 | |

| Details | https://www.trc-canada.com/prod-img/MSDS/H245800MSDS.pdf | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

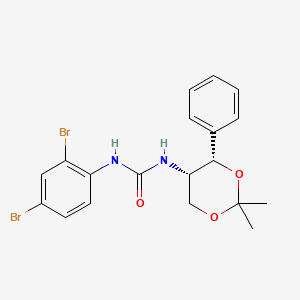

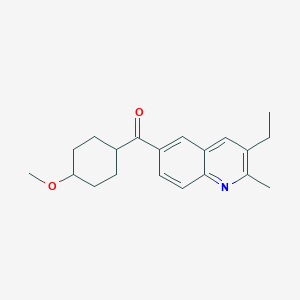

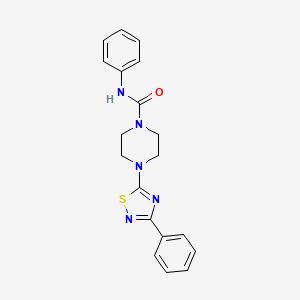

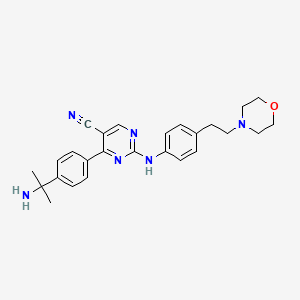

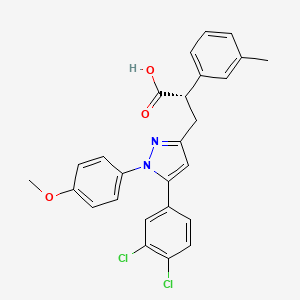

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

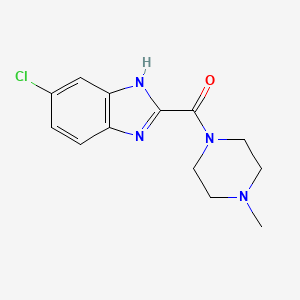

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)